molecular formula C9H10BNO2 B1454359 (5-methyl-1H-indol-3-yl)boronic acid CAS No. 2271356-93-3

(5-methyl-1H-indol-3-yl)boronic acid

Cat. No.: B1454359
CAS No.: 2271356-93-3
M. Wt: 174.99 g/mol
InChI Key: XBAVWPRHGUAEOG-UHFFFAOYSA-N
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Description

(5-Methyl-1H-indol-3-yl)boronic acid (CAS No. 590417-54-2) is an aromatic boronic acid derivative with the molecular formula C₉H₁₀BNO₂ and a molecular weight of 174.99 g/mol . Structurally, it features an indole ring substituted with a methyl group at position 5 and a boronic acid (-B(OH)₂) group at position 2. This compound is of significant interest in medicinal chemistry and organic synthesis due to the versatility of boronic acids in forming reversible covalent bonds with diols, amines, and other nucleophiles.

Properties

CAS No.

2271356-93-3

Molecular Formula

C9H10BNO2

Molecular Weight

174.99 g/mol

IUPAC Name

(5-methyl-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C9H10BNO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11-13H,1H3

InChI Key

XBAVWPRHGUAEOG-UHFFFAOYSA-N

SMILES

B(C1=CNC2=C1C=C(C=C2)C)(O)O

Canonical SMILES

B(C1=CNC2=C1C=C(C=C2)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Indole-Based Boronic Acids

  • (3-Methyl-1H-Indol-5-Yl)Boronic Acid (CAS No. 590417-54-2): Shares a methylated indole backbone but differs in the position of substituents (methyl at position 5 vs. 3 in the target compound). This positional isomerism may influence electronic properties and binding affinities .
Table 1: Structural and Physicochemical Properties of Indole Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(5-Methyl-1H-indol-3-yl)BA C₉H₁₀BNO₂ 174.99 -B(OH)₂ at C3, -CH₃ at C5 Enzyme inhibition, drug discovery
(3-Methyl-1H-indol-5-yl)BA C₉H₁₀BNO₂ 174.99 -B(OH)₂ at C5, -CH₃ at C3 Not explicitly studied
(5-Bromo-1H-indol-3-yl)AA C₁₀H₈BrNO₂ 254.08 -Br at C5, -CH₂COOH at C3 Biochemical probes

Heterocyclic Boronic Acids

  • (5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid (CAS No. 1163248-54-1): Features a pyrazole ring instead of indole. Pyrazole-based boronic acids are smaller and more electron-deficient, which may enhance their Lewis acidity and binding kinetics with diols (e.g., in glucose sensing) .
  • 1-Amido-2-Triazolylethaneboronic Acid : A triazole-substituted boronic acid with demonstrated β-lactamase inhibitory activity (Ki values comparable to phenyl-substituted analogs). The triazole ring improves solubility and in vitro efficacy compared to phenyl analogs .

Functional Comparison: pKa, Binding Affinity, and Reactivity

pKa and Lewis Acidity

Boronic acid reactivity is governed by pKa, which determines the equilibrium between the neutral boronic acid and the anionic boronate form.

  • (5-Methyl-1H-Indol-3-Yl)Boronic Acid : Predicted to have a moderate pKa (~8–9) based on structural analogs. The electron-donating methyl group may slightly raise the pKa compared to unsubstituted indole boronic acids .
  • Fluoro-Substituted Boronic Acids : Fluorine’s electron-withdrawing effects lower pKa (e.g., 4-fluorophenylboronic acid, pKa ~7.5), enhancing boronate formation at physiological pH .
Table 2: pKa and Binding Constants of Selected Boronic Acids
Compound pKa Range Glucose Association Constant (M⁻¹) Key Applications
(5-Methyl-1H-indol-3-yl)BA ~8–9* Not reported Drug discovery (hypothesized)
Phenylboronic Acid (PBA) 8.8–9.2 0.3–1.2 Glucose sensing, diagnostics
4-MCPBA >10 <0.1 Limited physiological use
Diphenylborinic Acid N/A ~10–100 (vs. PBA) Enhanced diol binding

*Estimated based on substituent effects .

Binding and Selectivity

  • Boronic vs. Borinic Acids : Borinic acids (R₁R₂B(OH)) exhibit ~10-fold higher association constants with diols (e.g., catechol) due to reduced steric hindrance and optimized Lewis acidity .

Antiproliferative Effects

  • 6-Hydroxynaphthalen-2-Yl Boronic Acid : IC₅₀ = 0.1969 µM in triple-negative breast cancer (4T1 cells) .
  • Phenanthren-9-Yl Boronic Acid : IC₅₀ = 0.2251 µM in the same model .

Enzyme Inhibition

  • 1-Amido-2-Triazolylethaneboronic Acid : Inhibits β-lactamases with Ki values <1 µM, outperforming phenyl-substituted analogs in MIC assays .
  • Boronic Acid Transition-State Inhibitors : Used to target proteases like the 20S proteasome, though solubility and stability remain challenges .

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